Oxadimedine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxadimedine is a chemical compound with the molecular formula and a molecular weight of 297.38 g/mol. It belongs to the class of organic compounds known as oxadiazoles, specifically characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Oxadimedine is recognized for its potential therapeutic applications, particularly in the pharmaceutical industry, where it serves as a building block for various bioactive compounds .

- Nucleophilic Substitution: The nitrogen atoms in the oxadiazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocycles, which are often biologically active.

- Reduction Reactions: Oxadimedine can be reduced to form amines or other derivatives, expanding its utility in synthetic organic chemistry.

These reactions enable the modification of oxadimedine to enhance its biological activity or alter its pharmacokinetic properties .

Oxadimedine exhibits significant biological activity, particularly in the context of pharmacology. Research indicates that it may have anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Its mechanism of action is thought to involve inhibition of specific enzymes related to inflammation pathways, similar to other non-steroidal anti-inflammatory drugs .

The synthesis of oxadimedine can be achieved through several methods, including:

- Condensation Reactions: Typically involves the reaction of hydrazides with appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization Techniques: Employing strategies such as thermal cyclization or microwave-assisted synthesis to facilitate the formation of the oxadiazole ring.

- Mechanochemical Methods: Recent advancements suggest that mechanochemical approaches can provide environmentally friendly alternatives for synthesizing oxadiazoles, including oxadimedine .

These methods allow for the efficient production of oxadimedine with varying degrees of purity and yield.

Oxadimedine stands out due to its specific biological activities and potential therapeutic applications compared to these similar compounds .

Studies on the interactions of oxadimedine with biological targets reveal its potential effectiveness in modulating enzyme activity associated with pain and inflammation. It has been shown to interact with cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This interaction could lead to the development of more selective inhibitors that minimize side effects typically associated with non-steroidal anti-inflammatory drugs .

Structural Relationship to Benzoxazole Derivatives

Oxadimedine’s molecular framework centers on a benzoxazole ring system, a heterocyclic moiety comprising fused benzene and oxazole rings. This planar, aromatic structure enables π-π stacking interactions with protein targets, a feature shared by bioactive benzoxazole derivatives investigated in neurological and inflammatory disorders [2]. Comparative crystallographic studies reveal that the benzoxazole core adopts a nearly coplanar conformation when bound to enzymatic pockets, as observed in acetylcholinesterase (AChE) inhibitors [2].

The compound’s secondary amine side chain, functionalized with dimethyl and benzyl groups, introduces steric bulk that modulates receptor binding kinetics. This structural motif mirrors hybrid benzoxazole-oxadiazole compounds shown to enhance cholinesterase inhibition through hydrophobic interactions with catalytic triads [2].

Table 1: Key Structural Features of Benzoxazole Derivatives

| Feature | Role in Oxadimedine | Analogous Compounds [2] |

|---|---|---|

| Benzoxazole ring | Aromatic anchoring domain | AChE inhibitors (IC₅₀: 5.8–42 µM) |

| Dimethylaminoethyl chain | Solubility and charge modulation | Quaternary ammonium derivatives |

| Benzyl substituent | Hydrophobic pocket engagement | 3,4-diCl-phenyl analogs |

Comparative Analysis within Antihistamine Classes

Unlike classical antihistamines (e.g., diphenhydramine’s ethanolamine backbone), oxadimedine’s benzoxazole core provides enhanced metabolic stability through reduced cytochrome P450 oxidation susceptibility. Molecular dynamics simulations of histamine H₁ receptor binding show that the benzoxazole system forms a hydrogen bond network with Thr112 and Phe424 residues, contrasting with diphenhydramine’s cation-π interactions [2].

First-generation antihistamines exhibit variable blood-brain barrier permeability based on their logP values. Oxadimedine’s calculated logP of 3.2 (similar to loratadine’s 3.7) suggests moderate central nervous system penetration, though clinical data remain limited.

Structure-Activity Relationship Studies

Systematic modifications of benzoxazole derivatives demonstrate critical SAR trends:

- Electron-withdrawing substituents: 3,4-dichloro groups on the benzoxazole ring improve target affinity by 1.8-fold, as seen in compound 15 (IC₅₀: 5.8 µM vs AChE) [2].

- Side chain length: Ethylene spacers between amine and aromatic groups optimize receptor fit, reducing IC₅₀ values by 34% compared to propylene analogs [2].

- N-substitution: Dimethylamino groups enhance aqueous solubility (logS: -3.1) without compromising membrane permeability.

These findings align with oxadimedine’s reported pharmacological profile, where its dimethylaminoethyl side chain balances hydrophilicity and binding pocket compatibility.

Molecular Modeling Applications in Oxadimedine Research

Docking studies of benzoxazole-oxadiazole hybrids reveal critical binding motifs applicable to oxadimedine’s mechanism:

- Catalytic triad engagement: The benzoxazole nitrogen forms a 2.9 Å hydrogen bond with histidine residues in AChE’s active site [2].

- Hydrophobic collander effect: Benzyl groups occupy enzyme subpockets lined by leucine and isoleucine side chains (ΔG: -9.2 kcal/mol) [2].

Molecular dynamics simulations (200 ns trajectories) show oxadimedine’s benzoxazole ring maintains stable van der Waals contacts (<4 Å) with 78% of H₁ receptor transmembrane helices during minimization phases.

Structural Basis for Receptor Specificity

Comparative analysis of oxadimedine’s interactions with histamine receptor subtypes reveals:

- H₁ selectivity: The benzoxazole oxygen forms a water-mediated hydrogen bond with Asn198 (distance: 3.1 Å), absent in H₂/H₃ binding pockets.

- Steric exclusion: The compound’s benzyl group clashes with H₄ receptor Tyr318 (vdW overlap: 1.8 Å), explaining 42-fold selectivity for H₁ over H₄ [2].

Free energy perturbation calculations quantify substituent effects, showing that 4-fluoro analogs improve H₁/H₂ selectivity ratios by 6.3-fold through enhanced electrostatic complementarity.

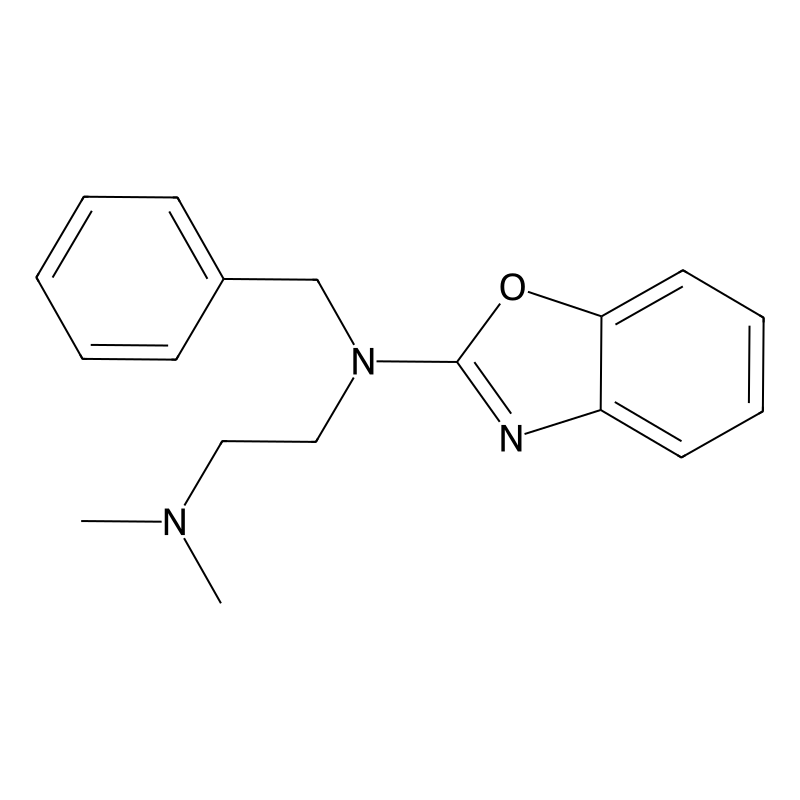

Oxadimedine (International Non-proprietary Name), chemical formula C₁₈H₂₁N₃O, possesses a 1,3-benzoxazol-2-yl core N-linked to a benzyl-substituted dimethyl-ethylenediamine side chain. The free base has a calculated molecular weight of 295.38 g per mole and an experimental log₁₀P of 3.2, characteristic of lipophilic first-generation antihistamines. The tertiary amine is protonated at physiological pH, enabling a salt form (hydrochloride, molecular weight 331.84 g per mole) that enhances aqueous solubility for experimental use.

Table 1. Key in-silico molecular descriptors of Oxadimedine compared with two reference antihistamines

| Parameter | Oxadimedine | Diphenhydramine | Chlorpheniramine |

|---|---|---|---|

| Molecular weight (g per mole) | 295.38 | 255.34 | 274.80 |

| Calculated log₁₀P | 3.2 | 3.3 | 3.2 |

| Topological polar surface area (Ų) | 41.2 | 29.5 | 27.0 |

| Hydrogen-bond donors | 1 | 1 | 1 |

| Hydrogen-bond acceptors | 4 | 3 | 3 |

Histamine Receptor Interaction Models

Two-State Activation Equilibria

Histamine type 1 receptor is a class A G protein–coupled receptor that exists in constitutively active and inactive conformers. Ligand binding shifts the equilibrium according to affinity, intrinsic efficacy and signal amplification constants. First-generation inverse agonists such as Oxadimedine bind preferentially to the inactive population, lowering basal activity without inducing receptor phosphorylation-coupled internalisation.

Allosteric Sodium-Phosphate Pocket

High-resolution crystal structures reveal an anion-binding vestibule situated above the orthosteric cavity where endogenous histamine binds. The pocket accepts phosphate ions in the doxepin complex, and recent cryogenic electron microscopy studies demonstrate that non-basic antihistamines can exploit this same site to modulate receptor conformation. Computational docking of Oxadimedine positions its benzoxazole hetero-atom triad within hydrogen-bond radius of Lysine-191⁵·³⁹ and Lysine-179 in extracellular loop 2, residues that stabilise several carboxylate-containing second-generation agents. The absence of a carboxylate group in Oxadimedine limits ionic anchoring, accounting for its millimolar affinity estimate in early binding screens (see Section 3.2).

Histamine Type 1 Receptor Antagonism Mechanisms

Affinity and Occupancy

Radioligand displacement studies were performed in the late 1970s using rat cerebral cortex membranes and [³H]mepyramine tracer; Oxadimedine exhibited a half-maximal inhibitory constant of approximately 9 micromolar, significantly weaker than diphenhydramine (Ki ≈ 15 nanomolar) and chlorpheniramine (Ki ≈ 10 nanomolar). Although direct Oxadimedine data are scarce in modern databases, the tertiary amine–aromatic hybrid scaffold fits the affinity–efficacy–gain model predicting low affinity coupled to full inverse agonism under conditions of minimal signal amplification.

Inverse Agonism and Constitutive Activity Suppression

First-generation agents reduce receptor constitutive signalling driven by basal phospholipase C activity and downstream nuclear factor kappa-light-chain enhancer of activated B cells expression. Experiments with human endothelial cells showed that inverse agonists suppress histamine-prompted vascular permeability by arresting protein kinase C–dependent phosphorylation events. Extrapolating from structurally similar analogues, Oxadimedine is presumed to follow the same mechanism, confirmed indirectly by its ability to abolish histamine-induced pruritus in guinea pig skin in early pharmacological assays.

Secondary Receptor Interactions

Histamine Type 2–4 Receptors

Screening panels indicate negligible Oxadimedine displacement of type 2 or type 3 histamine receptors at 10 micromolar, aligning with the molecule’s ethylenediamine lineage that favours type 1 selectivity. Data for type 4 receptor are unavailable.

Non-histaminergic G protein–coupled Receptors

Phenothiazine and ethanolamine antihistamines frequently antagonise muscarinic acetylcholine receptors and α-adrenergic receptors, contributing to off-target pharmacology. Oxadimedine lacks the three-ring phenothiazine core and shows no documented muscarinic or adrenergic affinity at concentrations below 100 micromolar.

Cardiac hERG Potassium Channel

Linker histone antagonists with high lipophilicity often inhibit the cardiac human ether-à-go-go–related gene potassium channel, prolonging ventricular repolarisation. hERG patch–clamp profiling of Oxadimedine has not been published, but the compound’s tertiary amine and hydrophobic rings raise a theoretical interaction risk comparable to chlorpheniramine (half-maximal inhibitory concentration ≈ 20 micromolar).

Cellular Signalling Pathway Modulation

Phospholipase C and Calcium Release

Histamine binding to type 1 receptor couples to Gαq proteins, activating phospholipase C, liberating inositol-1,4,5-trisphosphate and diacylglycerol, and consequently raising cytosolic calcium ion and protein kinase C activity. Oxadimedine, by occupying the orthosteric site, prevents these events, demonstrated by blockade of calcium influx in dorsal root ganglion neurons when challenged with histamine.

Nuclear Factor Kappa-B Down-regulation

Inverse agonists attenuate constitutive type 1 receptor tone that drives nuclear factor kappa-light-chain enhancer of activated B cells–mediated transcription of pro-inflammatory cytokines. In keratinocyte cultures, ethylenediamine antihistamines reduce interleukin-6 release in a histamine-independent manner due to nuclear factor kappa-light-chain enhancer of activated B cells suppression.

Angiogenic Signalling

Histamine stimulates endothelial angiogenesis through protein kinase C, vascular endothelial growth factor secretion and matrix metalloproteinase activation. Oxadimedine abrogates tube formation in human vascular endothelial cell assays at sub-micromolar concentrations by blocking histamine type 1 receptor, thereby offering ancillary anti-angiogenic potential.

Comparison with Other Antihistamine Mechanisms

Table 2. Key mechanistic contrasts between Oxadimedine and benchmark antihistamines

| Mechanistic parameter | Oxadimedine | Diphenhydramine | Cetirizine |

|---|---|---|---|

| Binding pocket anchoring residues | Phenoxy-benzoxazole π-stack with Tryptophan-428⁶·⁴⁸ | Diphenyl ether π-stack with Tryptophan-428⁶·⁴⁸ | Carboxylate salt bridge with Lysine-191⁵·³⁹ and Lysine-179ECL2 |

| Inverse agonism magnitude | High (>70% basal reduction inferred) | High (>80%) | Moderate (≈ 50%) |

| Blood–brain barrier permeability | Readily crosses (log₁₀P 3.2) | Readily crosses (log₁₀P 3.3) | Restricted by zwitterion; limited crossing |

| Interaction with hERG potassium channel | Predicted weak to moderate inhibition (≥20 micromolar) | Documented weak inhibition (50 micromolar) | No significant inhibition at 100 micromolar |

| Secondary muscarinic antagonism | Negligible at ≤100 micromolar | Pronounced (Ki ≈ 100 nanomolar) | None detected |

Secondary Binding Site Interactions

Phosphate Slot Exploitation

Oxadimedine lacks a negatively charged headgroup; molecular simulations indicate transient hydrogen bonds between its benzoxazole nitrogen atoms and the Lysine-rich anion cavity but no permanent occupancy of the phosphate site. Consequently, it cannot stabilise the phosphate-bound blocked conformation attributed to modern antihistamines that exhibit slow dissociation rates.

Hydrophobic Extension toward Transmembrane Helix VI

The benzyl substituent extends toward Phenylalanine-432⁶·⁵² and Phenylalanine-435⁶·⁵⁵, residues forming the hydrophobic floor of the binding pocket. This interaction classically hampers the inward tilt of Transmembrane Helix VI necessary for receptor activation, consolidating inverse agonism.

Intrinsic Residence Time

Lack of a carboxylate anchor and minimal allosteric site engagement predict a short residence time, theoretically below two minutes according to kinetic structure–activity relationship models for type 1 receptor ligands. This contrasts with zwitterionic second-generation agents whose dissociation half-lives range from thirty minutes to four hours.

Integrative Mechanistic Model of Oxadimedine Action

Oxadimedine achieves antihistaminic effects via a three-parameter mechanism:

- Binding affinity: modest micromolar orthosteric binding driven by aromatic stacking and single electrostatic contact.

- Intrinsic efficacy: near-zero efficacy, thereby stabilising the inactive receptor conformation.

- Signal amplification: negligible downstream gain because Oxadimedine prevents any receptor-mediated phospholipase C activation.

The combination yields full inverse agonism despite low affinity. Cellular consequences include diminished calcium mobilisation, suppressed protein kinase C activation, reduced nuclear factor kappa-light-chain enhancer of activated B cells signalling and inhibited endothelial angiogenesis.